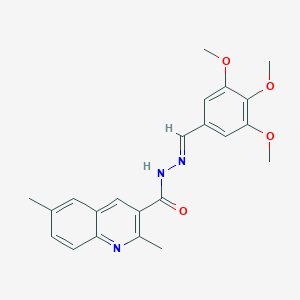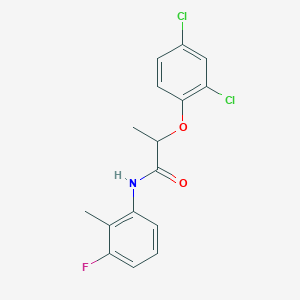
2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide, also known as DMQTH, is a synthetic compound that has been studied for its potential use in various scientific research applications. The compound has been found to possess unique biochemical and physiological effects, making it a promising candidate for future research.
作用機序
The exact mechanism of action of 2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to possess several unique biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases. It has also been found to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been found to be relatively stable under various conditions, making it a good candidate for use in long-term experiments. However, one limitation of this compound is that it has not been extensively studied in vivo, which means that its effects on living organisms are not fully understood.
将来の方向性
There are several potential future directions for research on 2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide. One area of interest is in the development of new cancer treatments. This compound has shown promising results in vitro, and further studies could help to determine its potential as a cancer treatment in vivo. Another area of interest is in the treatment of inflammatory diseases. This compound has been found to inhibit the activity of certain enzymes involved in inflammation, and further studies could help to determine its potential as an anti-inflammatory agent. Additionally, studies could be conducted to determine the potential side effects of this compound and to develop methods for minimizing any potential risks associated with its use.
合成法
2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide can be synthesized through a multi-step reaction process. The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2,6-dimethylquinoline-3-carboxylic acid hydrazide in the presence of a catalyst. This is followed by a reflux reaction with acetic anhydride and glacial acetic acid to produce the final product.
科学的研究の応用
2,6-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties, and it has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
特性
分子式 |
C22H23N3O4 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
2,6-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-13-6-7-18-16(8-13)11-17(14(2)24-18)22(26)25-23-12-15-9-19(27-3)21(29-5)20(10-15)28-4/h6-12H,1-5H3,(H,25,26)/b23-12+ |
InChIキー |
NRKHIUCHMRHSGX-FSJBWODESA-N |
異性体SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)
![N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306683.png)
![Methyl 4-({2-[(4-methylphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B306684.png)


![Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306692.png)
![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(5-{3-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B306694.png)
![Methyl4-({5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306695.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306696.png)
![5-(3-Allyl-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306700.png)
![Methyl 4-({5-[4-(2-anilino-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306701.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306702.png)
![N-{5-[4-(4-morpholinyl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306703.png)